Chemical structure and properties of 1,7-Dimethylindole-3-carbonitrile
Chemical structure and properties of 1,7-Dimethylindole-3-carbonitrile
An In-Depth Technical Guide to 1,7-Dimethylindole-3-carbonitrile: Structure, Synthesis, and Research Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of 1,7-Dimethylindole-3-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous natural products and pharmaceutical agents. The specific substitution pattern of 1,7-Dimethylindole-3-carbonitrile—featuring methyl groups at the N1 and C7 positions and a nitrile group at the C3 position—imparts unique electronic and steric properties that make it a valuable synthetic intermediate and a potential pharmacophore. This document delineates its structural and physicochemical characteristics, provides a predicted spectroscopic profile based on analogous compounds, details a robust experimental protocol for its synthesis via modern C-H activation techniques, and explores its potential applications as a versatile building block in the development of novel therapeutic agents.
Introduction: The Significance of the Substituted Indole Scaffold
The indole ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in biologically active molecules. Its bicyclic aromatic structure provides a rigid framework that can be strategically functionalized to interact with a wide array of biological targets. Substitutions at the N1, C3, and C7 positions are particularly crucial for modulating a compound's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.
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N1-Substitution: Alkylation at the indole nitrogen, as with the N1-methyl group in this compound, eliminates the hydrogen-bond donating capability of the N-H group, which can significantly alter receptor interactions and improve metabolic stability.
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C7-Substitution: The C7-methyl group introduces steric bulk in proximity to the fusion of the benzene and pyrrole rings. This can influence the molecule's preferred conformation and provide a vector for exploring specific binding pockets in target proteins, potentially enhancing selectivity.
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C3-Nitrile Functionalization: The carbonitrile group at the C3 position is a versatile and valuable functional group in drug design. It is a potent hydrogen bond acceptor and can act as a bioisostere for other functional groups like carbonyls or halogens.[1] Its presence offers a key chemical handle for further synthetic transformations.
This guide focuses specifically on the under-characterized derivative, 1,7-Dimethylindole-3-carbonitrile, to provide a foundational resource for its synthesis and application in research settings.
Physicochemical and Structural Characteristics
The core identity of 1,7-Dimethylindole-3-carbonitrile is defined by its unique molecular architecture. While a dedicated CAS number has not been widely assigned, its fundamental properties can be derived from its structure.
Chemical Structure
Caption: Chemical structure of 1,7-Dimethylindole-3-carbonitrile.
Molecular Properties
| Property | Value | Source |
| IUPAC Name | 1,7-dimethyl-1H-indole-3-carbonitrile | - |
| Molecular Formula | C₁₁H₁₀N₂ | Calculated |
| Molecular Weight | 170.21 g/mol | Calculated |
| Physical Form | Predicted to be a solid at room temperature. | - |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | - |
Predicted Spectroscopic Profile
While dedicated experimental spectra for 1,7-Dimethylindole-3-carbonitrile are not widely published, a reliable spectroscopic profile can be predicted based on data from closely related analogs, such as 1-methyl-1H-indole-3-carbonitrile.[2]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the four aromatic protons.
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N-CH₃: A singlet around δ 3.8-4.0 ppm.
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C7-CH₃: A singlet around δ 2.5-2.7 ppm, shifted slightly upfield compared to the N-methyl due to its position on the aromatic ring.
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H2: A singlet in the range of δ 7.5-7.8 ppm, characteristic of the C2 proton in 3-substituted indoles.
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H4, H5, H6: These aromatic protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets between δ 7.0-7.5 ppm. The specific splitting pattern will depend on their coupling constants.
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¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the nitrile carbon and the carbons of the indole core.
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C≡N: A signal around δ 115-120 ppm for the nitrile carbon.
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C3: A quaternary carbon signal at a low field, likely around δ 85-90 ppm, due to the direct attachment of the electron-withdrawing nitrile group.[2]
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Aromatic Carbons: Signals for the remaining indole carbons will appear in the typical aromatic region of δ 110-140 ppm.
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Methyl Carbons: Two distinct signals in the upfield region (δ 20-35 ppm) corresponding to the N-CH₃ and C7-CH₃ groups.
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Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence for the nitrile functional group.
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A sharp, strong absorption band is predicted in the range of 2215-2230 cm⁻¹ , which is characteristic of the C≡N stretching vibration.[2]
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Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
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Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 170 , corresponding to the molecular weight of the compound.
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Synthesis and Reactivity
The synthesis of 1,7-Dimethylindole-3-carbonitrile can be efficiently achieved through modern synthetic methodologies. A highly effective and plausible approach is the direct palladium-catalyzed C-H cyanation of the corresponding 1,7-dimethylindole precursor.
Proposed Synthetic Workflow
This protocol is adapted from established methods for the cyanation of related indole substrates.[2] The causality behind this choice is the high efficiency and functional group tolerance of palladium-catalyzed C-H activation, which avoids the need for pre-functionalization of the indole at the C3 position.
Caption: Proposed workflow for the synthesis of 1,7-Dimethylindole-3-carbonitrile.
Detailed Experimental Protocol
Objective: To synthesize 1,7-Dimethylindole-3-carbonitrile from 1,7-dimethylindole via a palladium-catalyzed C-H cyanation reaction.
Reagents and Rationale:
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1,7-Dimethylindole (Substrate): The starting material for the C-H activation.
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PdCl₂ (Catalyst): The palladium(II) salt is the active catalyst that facilitates the C-H bond cleavage and C-CN bond formation.
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Cu(OAc)₂ (Oxidant): Copper(II) acetate acts as a stoichiometric oxidant to regenerate the active Pd(II) catalyst from the Pd(0) intermediate formed during the catalytic cycle.
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NH₄HCO₃ and DMSO (Cyanide Source): This combination serves as a safer, in-situ source of cyanide. DMSO is both the solvent and a reactant that, in combination with ammonium bicarbonate, generates the necessary cyanide species under the reaction conditions.[2]
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O₂ (Co-oxidant): An oxygen atmosphere helps to ensure the efficient re-oxidation of the copper species, maintaining the catalytic turnover.
Procedure:
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To a sealable reaction tube, add 1,7-dimethylindole (1.0 mmol, 1.0 equiv.), palladium(II) chloride (0.1 mmol, 10 mol%), and copper(II) acetate (1.2 mmol, 1.2 equiv.).
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Add ammonium bicarbonate (1.5 mmol, 1.5 equiv.) to the tube.
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Add anhydrous dimethyl sulfoxide (DMSO) (5.0 mL).
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Seal the tube and purge with oxygen gas for 1-2 minutes.
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Place the reaction tube in a preheated oil bath at 140 °C and stir vigorously for 6-12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature.
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Pour the mixture into brine (50 mL) and extract with ethyl acetate (3 x 25 mL).
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Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,7-Dimethylindole-3-carbonitrile.
Potential Applications and Biological Significance
1,7-Dimethylindole-3-carbonitrile is not just a synthetic target but a strategic platform for creating more complex and potentially bioactive molecules.
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Synthetic Intermediate: The nitrile group is a versatile functional handle. It can be:
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Reduced to form 3-(aminomethyl)-1,7-dimethylindole, a key precursor for tryptamine derivatives with potential applications in neuroscience.
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Hydrolyzed to yield 1,7-dimethylindole-3-carboxylic acid, another important building block.[3]
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Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones, opening pathways to a wide range of C3-acylated indoles.
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Drug Discovery and Medicinal Chemistry:
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Scaffold for Biologically Active Compounds: Indole-3-carbonitrile derivatives have been investigated as inhibitors of various enzymes and as intermediates for antiviral and anticancer agents.[4][5] The specific 1,7-dimethyl substitution pattern of this molecule could be exploited to fine-tune activity and selectivity against specific targets.
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Probe for Structure-Activity Relationship (SAR) Studies: The synthesis of this compound allows for its inclusion in compound libraries for screening against biological targets. Its defined structure provides a clear data point in SAR studies, helping to elucidate the importance of substitutions at the N1, C3, and C7 positions for biological activity. Research on related 7-substituted heterocyclic compounds has shown that functionalization at this position can be critical for potency and selectivity, for example, in the inhibition of nitric oxide synthases.[6]
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Conclusion
1,7-Dimethylindole-3-carbonitrile represents a valuable and synthetically accessible molecule for chemical and pharmaceutical research. Its structure combines the privileged indole scaffold with a strategic substitution pattern and a versatile nitrile handle. The predictive spectroscopic data and detailed synthetic protocol provided in this guide offer a solid foundation for researchers to produce and characterize this compound. Its potential as a key intermediate for tryptamines, enzyme inhibitors, and other complex molecular architectures underscores its importance for future research in drug discovery and materials science.
References
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Ren, X., Chen, J., Chen, F., & Cheng, J. (2011). The Palladium-Catalyzed Cyanation of Indole C-H Bonds with the Combination of NH4HCO3 and DMSO as a Safe Cyanide Source. Chemical Communications. Supporting Information. [Link]
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Somei, M., et al. (Year not available). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. [Link]
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Molbase. (n.d.). 3-[(DIMETHYLAMINO)METHYL]-1H-INDOLE-5-CARBONITRILE. Retrieved from [Link]
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MilliporeSigma. (n.d.). 1,7-Dimethyl-1H-indole-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1,7-Dimethylene-2,3-dimethylindole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
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Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Retrieved from [Link]
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PubMed. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Retrieved from [Link]
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PubMed. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Retrieved from [Link]
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Zhang, C., et al. (2022). Biological activities of drug inactive ingredients. Briefings in Bioinformatics. [Link]
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Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry. [Link]
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Sykes, P. (2025). The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. Organic Chemistry: Current Research. [Link]
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